![molecular formula C14H20N2O3S B3554804 N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide](/img/structure/B3554804.png)
N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide
描述
N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide, also known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is a class IIb HDAC that is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
HDAC6 is involved in the deacetylation of various proteins, including α-tubulin, HSP90, and cortactin. By inhibiting HDAC6, N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide leads to the accumulation of acetylated proteins, which in turn leads to the activation of various cellular pathways, including the aggresome-autophagy pathway and the unfolded protein response pathway. These pathways promote the degradation of misfolded proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has also been shown to have potential therapeutic applications in neurodegenerative disorders, such as Huntington's disease and Parkinson's disease. This compound has been shown to promote the clearance of misfolded proteins in neuronal cells and improve motor function in animal models of these diseases.
实验室实验的优点和局限性
One of the main advantages of N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide is its specificity for HDAC6, which minimizes off-target effects. Additionally, this compound has been shown to have good oral bioavailability and pharmacokinetic properties, which makes it suitable for clinical use. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in certain disease contexts.
未来方向
There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide. One potential area of research is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in various disease contexts.
科学研究应用
N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to have anti-tumor effects in various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound works by inhibiting HDAC6, which leads to the accumulation of acetylated proteins and subsequent activation of various cellular pathways that promote cell death in cancer cells.
属性
IUPAC Name |
2-cyclopentyl-N-[(4-sulfamoylphenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c15-20(18,19)13-7-5-12(6-8-13)10-16-14(17)9-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,16,17)(H2,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVVPXFONVHTGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。